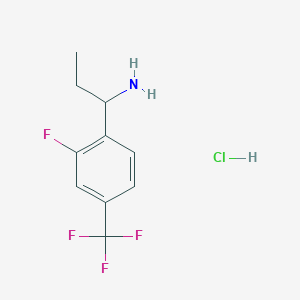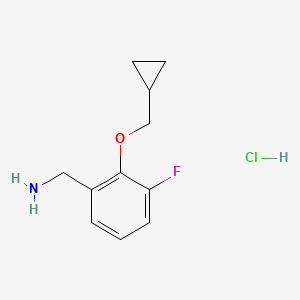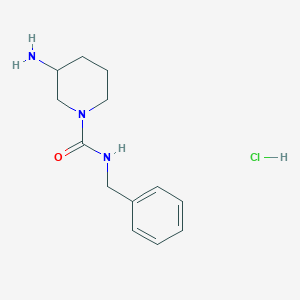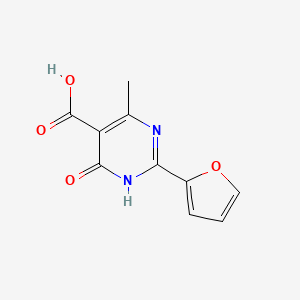
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (FMP) is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential applications in the development of novel drugs and therapies. FMP has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.
Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds derived from 2-(Furan-2-yl)-related structures have been studied for their potential as antiprotozoal agents. For instance, a study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, displaying strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and P. falciparum, which are causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).
Analytical Internal Standards
In the field of analytical chemistry, derivatives of furan compounds have been used in the development of analytical internal standards. For instance, a study utilized 4-(hydroxymethyl)furan-2(5H)-one derivatives as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry (Llovera et al., 2005).
Synthesis of Biobased Furans
Research into bio-based furan carboxylic acids as building blocks in polymer and fine chemical industries has been conducted. A study applied a substrate adaptation strategy to Comamonas testosteroni cells for the synthesis of various furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid, from bio-based sources (Wen et al., 2020).
Synthesis of Heterocyclic Compounds
Furan derivatives have been used in the synthesis of various heterocyclic compounds. For example, esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids have been synthesized from readily available materials, demonstrating the versatility of these compounds in organic synthesis (Chadwick et al., 1973).
Angiotensin II Receptor Antagonists
In medicinal chemistry, dihydropyrimidines similar in structure to the specified compound have been explored as angiotensin II receptor antagonists. These compounds have been found to have affinities for the angiotensin II receptor, comparable to or better than known antagonists (Atwal et al., 1992).
Endophytic Fungus Derivatives
Furan derivatives from mangrove-derived endophytic fungus have been identified, illustrating the potential of natural sources in discovering new compounds with various applications (Chen et al., 2017).
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-7(10(14)15)9(13)12-8(11-5)6-3-2-4-16-6/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGISXYJTWAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



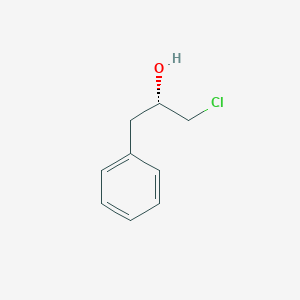


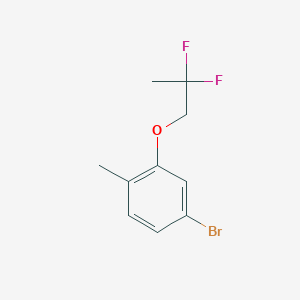

![3,5-Dimethyl-1-(2-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486900.png)

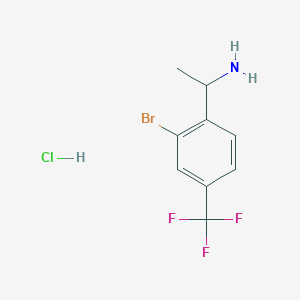
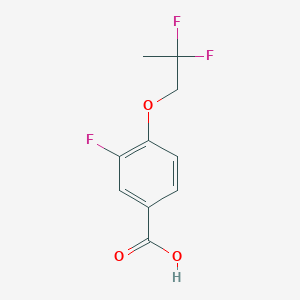
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride](/img/structure/B1486907.png)
